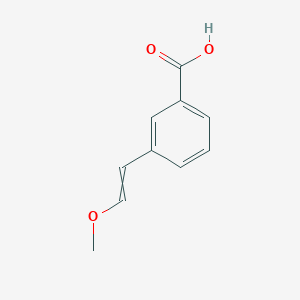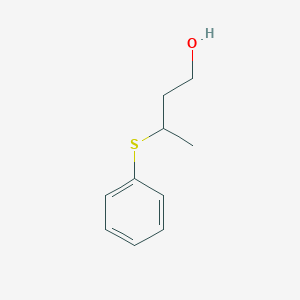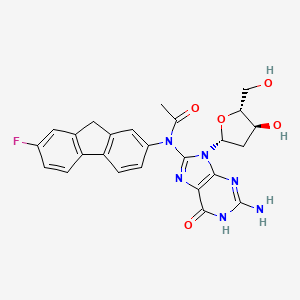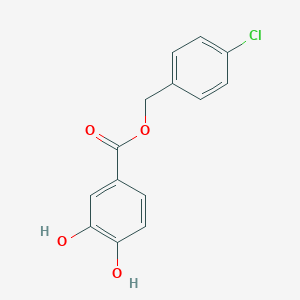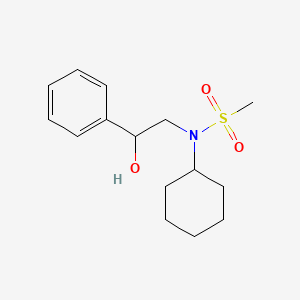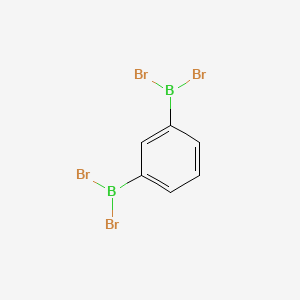
(1,3-Phenylene)bis(dibromoborane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(dibromoboryl)benzene is a chemical compound characterized by the presence of two dibromoboryl groups attached to a benzene ring at the 1 and 3 positions. This compound is of significant interest in the field of organoboron chemistry due to its unique structural and electronic properties. The presence of boron atoms in the molecule imparts unique reactivity, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
1,3-bis(dibromoboryl)benzene can be synthesized through the reaction of 1,3-dibromobenzene with boron tribromide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of boron tribromide. The general reaction scheme is as follows:
C6H4(Br)2+2BBr3→C6H4(BBr2)2+2HBr
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of 1,3-bis(dibromoboryl)benzene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-bis(dibromoboryl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromoboryl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form boron-containing intermediates.
Coupling Reactions: It can participate in coupling reactions to form larger boron-containing molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and materials science.
科学研究应用
1,3-bis(dibromoboryl)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex boron-containing molecules and polymers.
Biology: The compound is used in the development of boron-based drugs and imaging agents.
Industry: The compound is used in the production of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 1,3-bis(dibromoboryl)benzene involves the interaction of the boron atoms with various molecular targets. The boron atoms can form stable complexes with nucleophiles, facilitating various chemical transformations. The pathways involved include:
Coordination Chemistry: The boron atoms can coordinate with electron-rich species, leading to the formation of stable complexes.
Electron Transfer: The compound can participate in electron transfer reactions, influencing the reactivity of other molecules.
相似化合物的比较
Similar Compounds
- 1,4-bis(dibromoboryl)benzene
- 1,3,5-tris(dibromoboryl)benzene
- 4,4’-bis(dibromoboryl)biphenyl
Uniqueness
1,3-bis(dibromoboryl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to its isomers and analogs. The position of the dibromoboryl groups influences the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes.
属性
CAS 编号 |
107134-82-7 |
|---|---|
分子式 |
C6H4B2Br4 |
分子量 |
417.3 g/mol |
IUPAC 名称 |
dibromo-(3-dibromoboranylphenyl)borane |
InChI |
InChI=1S/C6H4B2Br4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H |
InChI 键 |
NJKFLEYPVYPANO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)B(Br)Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


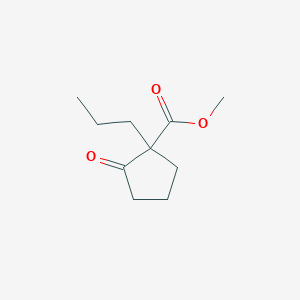
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
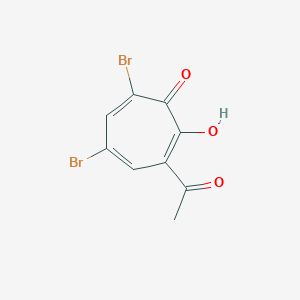
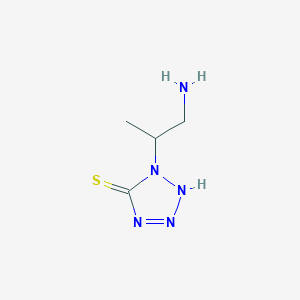
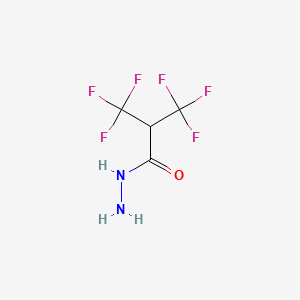
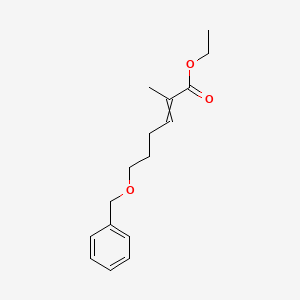
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)

![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
